

# Application Notes: Biliverdin Hydrochloride in Fluorescence Imaging

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## Compound of Interest

Compound Name: *Biliverdin hydrochloride*

Cat. No.: *B593567*

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## Introduction

**Biliverdin hydrochloride**, a key intermediate in the heme catabolism pathway, has emerged as a versatile tool in the field of fluorescence imaging.<sup>[1][2][3]</sup> While traditionally considered a waste product of heme degradation, its intrinsic photophysical properties and its role as a chromophore for a class of near-infrared (NIR) fluorescent proteins make it highly valuable for advanced cellular and in vivo imaging applications.<sup>[1][2][3]</sup> NIR imaging, in particular, offers significant advantages for deep-tissue imaging due to reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to imaging in the visible spectrum.<sup>[1][2]</sup>

## Principle of Application

The utility of **biliverdin hydrochloride** in fluorescence imaging stems from two primary mechanisms:

- **Intrinsic Fluorescence:** Biliverdin itself exhibits fluorescence, although with a relatively low quantum yield in aqueous solutions. Its fluorescence can be significantly enhanced through environmental modifications, such as binding to proteins or chelation with metals, and upon exposure to UV irradiation. This property allows for the development of "turn-on" fluorescent probes and nanoparticles for specific imaging applications.

- **Exogenous Chromophore for Near-Infrared Fluorescent Proteins (NIR FPs):** A significant application of biliverdin is as an exogenous chromophore for a growing family of engineered NIR FPs derived from bacterial phytochromes and phycobiliproteins.[1][2] These proteins, such as those in the iRFP and smURFP families, are expressed in target cells or organisms and subsequently bind to endogenous or exogenously supplied biliverdin to become fluorescent. This technology enables genetically encoded, long-term, and non-invasive imaging in the NIR window.

## Advantages of Biliverdin-Based NIR Imaging

- **Deep Tissue Penetration:** The NIR spectral window (roughly 650-900 nm) allows for imaging deeper into tissues than is possible with conventional fluorescent proteins like GFP.[1][2]
- **Low Autofluorescence:** Biological tissues have minimal autofluorescence in the NIR range, leading to a higher signal-to-background ratio and improved image contrast.[1][2]
- **Genetically Encoded Imaging:** The use of NIR FPs that bind biliverdin allows for targeted expression in specific cells or tissues, enabling the study of biological processes with high specificity.
- **Reduced Phototoxicity:** NIR light is less damaging to cells and tissues compared to the shorter wavelengths used to excite many conventional fluorophores.

## Challenges and Considerations

- **Bioavailability:** **Biliverdin hydrochloride** has limited membrane permeability. To enhance intracellular fluorescence of NIR FPs, exogenous biliverdin is often required. A more hydrophobic analog, biliverdin dimethyl ester, exhibits better cell penetration.
- **Endogenous Concentrations:** While biliverdin is endogenously produced, its concentration can vary between cell types and tissues, potentially affecting the brightness of NIR FPs. In some cases, co-expression of heme oxygenase-1, the enzyme that produces biliverdin, can increase intracellular levels.
- **Intrinsic Fluorescence Quantum Yield:** The quantum yield of free biliverdin is low. However, this can be advantageous in the context of NIR FPs, where fluorescence is "turned on" upon binding, reducing background from unbound chromophore.

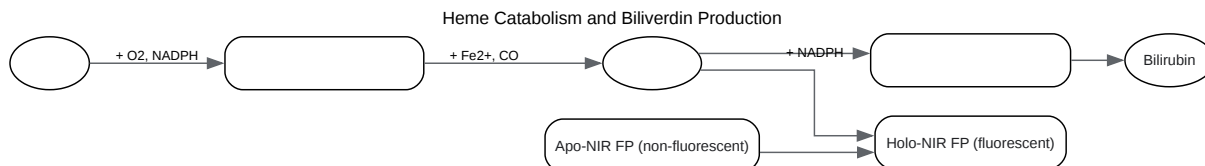
## Quantitative Data Summary

The following table summarizes the key photophysical properties of biliverdin and representative biliverdin-binding near-infrared fluorescent proteins.

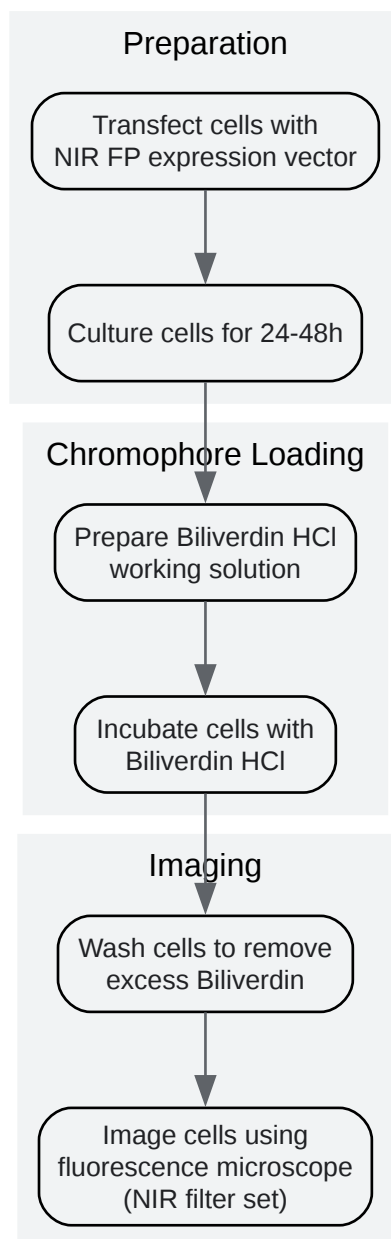
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ( $M^{-1}cm^{-1}$ )	Quantum Yield (%)	Reference
Biliverdin	~376, ~689	~674	56,200 (at 376 nm)	0.012 - 0.119	
smURFP	642	670	180,000	18	
iRFP670	647	670	110,000	4.8	
iRFP682	664	682	130,000	5.2	
iRFP702	686	702	90,000	5.5	
iRFP713	690	713	105,000	5.9	
iRFP720	702	720	120,000	4.2	

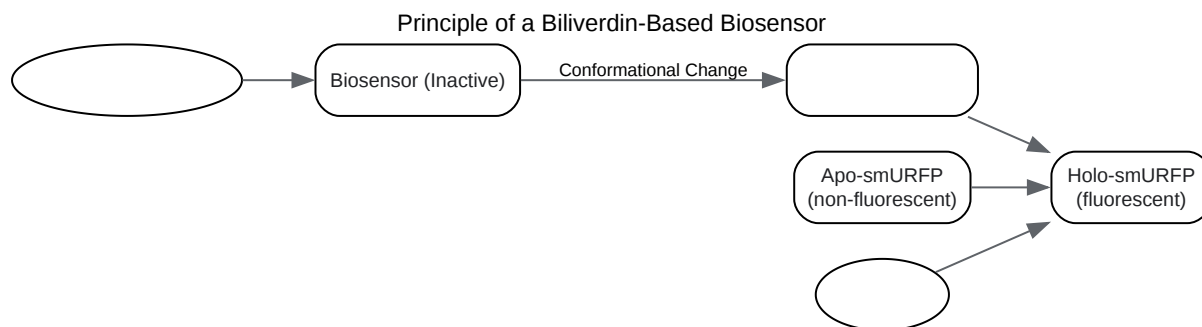
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the application of **biliverdin hydrochloride** in fluorescence imaging.



### Workflow for Cellular Imaging with Biliverdin and NIR FPs





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- To cite this document: BenchChem. [Application Notes: Biliverdin Hydrochloride in Fluorescence Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593567#application-of-biliverdin-hydrochloride-in-fluorescence-imaging]

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